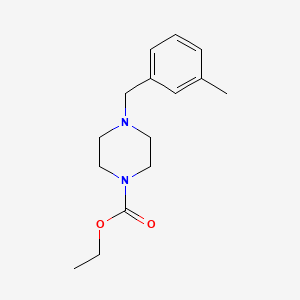
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide, also known as BISA, is a chemical compound that has gained attention for its potential in scientific research. BISA is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has shown promising results in various scientific studies, particularly in the field of neuroscience.
作用机制
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide's mechanism of action is primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter involved in various cognitive functions, including memory and learning. By inhibiting this enzyme, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide increases the levels of acetylcholine in the brain, leading to improved cognitive function. N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has also been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal excitability and has been implicated in epilepsy.
Biochemical and Physiological Effects:
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and the GABAergic system, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has been found to have antioxidant properties. This can be beneficial in reducing oxidative stress, which has been implicated in various neurological disorders. N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, which can be beneficial in reducing inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide in lab experiments is its specificity for acetylcholinesterase inhibition. This allows for a more targeted approach to studying the effects of acetylcholine in the brain. However, one limitation of using N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide is its potential for off-target effects. As with any chemical compound, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide may have unintended effects on other enzymes or systems in the body, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide. One area of interest is in the development of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide derivatives with improved specificity and potency. Another area of interest is in the exploration of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, research on the potential therapeutic applications of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide in other neurological disorders, such as multiple sclerosis and Huntington's disease, may be of interest.
合成方法
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide can be synthesized using a multistep reaction starting from 3,4-dimethoxybenzene. The first step involves the conversion of 3,4-dimethoxybenzene to 3,4-dimethoxybenzaldehyde, which is then reacted with hydroxylamine to form 3,4-dimethoxybenzaldehyde oxime. The oxime is then cyclized to form the benzisoxazole ring. Finally, the sulfonamide group is introduced using a reaction with a sulfonyl chloride derivative.
科学研究应用
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has been studied for its potential in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been found to inhibit the activity of an enzyme called acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has also been shown to have anticonvulsant properties, which can be beneficial for the treatment of epilepsy.
属性
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-20-13-8-7-10(9-14(13)21-2)23(18,19)17-15-11-5-3-4-6-12(11)22-16-15/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLUGIFSNHSGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)



![N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)

![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)



![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)